Cas no 93781-54-5 (Butanoic acid,1,1'-[(1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl]ester)
![Butanoic acid,1,1'-[(1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl]ester structure](https://de.kuujia.com/scimg/cas/93781-54-5x500.png)
93781-54-5 structure
Produktname:Butanoic acid,1,1'-[(1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl]ester
Butanoic acid,1,1'-[(1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl]ester Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Butanoic acid,1,1'-[(1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl]ester
- 4ALPHA-PHORBOL 12,13-DIBUTYRATE
- Butyric acid (1aS,1bS,4aS,7aS,8R,9S,9aR)-9-butyryloxy-4a,7b-dihydroxy-3-((R)-hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl ester
- 4-.alpha.-Phorbol 12,13-dibutyrate
- Butanoic acid, (1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl ester
- 93781-54-5
- BDBM50092014
- SCHEMBL8750573
- NCGC00163608-01
-
- Inchi: InChI=1S/C28H40O8/c1-7-9-20(30)35-24-16(4)27(34)18(22-25(5,6)28(22,24)36-21(31)10-8-2)12-17(14-29)13-26(33)19(27)11-15(3)23(26)32/h11-12,16,18-19,22,24,29,33-34H,7-10,13-14H2,1-6H3/t16-,18+,19-,22-,24-,26+,27-,28-/m1/s1
- InChI-Schlüssel: BQJRUJTZSGYBEZ-NQGQECDZSA-N
- Lächelt: CCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCC)O)C
Berechnete Eigenschaften
- Genaue Masse: 504.272
- Monoisotopenmasse: 504.272
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 36
- Anzahl drehbarer Bindungen: 9
- Komplexität: 1030
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 130A^2
- XLogP3: 2
Experimentelle Eigenschaften
- Farbe/Form: Nicht verfügbar
- PSA: 130.36000
- LogP: 2.63210
- Löslichkeit: Nicht verfügbar
Butanoic acid,1,1'-[(1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl]ester Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-352029-1 mg |
4α-Phorbol 12,13-dibutyrate, |
93781-54-5 | >99% | 1mg |
¥1,640.00 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-352029-1mg |
4α-Phorbol 12,13-dibutyrate, |
93781-54-5 | >99% | 1mg |
¥1640.00 | 2023-09-05 |
Butanoic acid,1,1'-[(1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl]ester Verwandte Literatur
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Maja Rischer,Huijuan Guo,Christine Beemelmanns Nat. Prod. Rep. 2022 39 1833
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Klaas Verschueren,Mathias Cobbaut,Joachim Demaerel,Lina Saadah,Arnout R. D. Voet,Johan Van Lint,Wim M. De Borggraeve Med. Chem. Commun. 2017 8 640
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J. Caruano,G. G. Muccioli,R. Robiette Org. Biomol. Chem. 2016 14 10134
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Kohei Tsuji,Takahiro Ishii,Takuya Kobayakawa,Nami Ohashi,Wataru Nomura,Hirokazu Tamamura Org. Biomol. Chem. 2021 19 8264
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Jumpei Maki,Asami Oshimura,Chihiro Tsukano,Ryo C. Yanagita,Yutaka Saito,Yasubumi Sakakibara,Kazuhiro Irie Chem. Commun. 2022 58 6693
93781-54-5 (Butanoic acid,1,1'-[(1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl]ester) Verwandte Produkte
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